molecular formula C18H15BrN2O3 B2591822 (E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide CAS No. 444568-27-8

(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide

Cat. No. B2591822
CAS RN: 444568-27-8
M. Wt: 387.233
InChI Key: YDRCRVUPGLPUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide, also known as BRD-0476, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit the activity of a specific protein, making it a promising candidate for the treatment of various diseases. In

Mechanism Of Action

(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide inhibits the activity of a specific protein known as bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BRD4 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. (E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide binds to the bromodomain of BRD4, preventing its interaction with chromatin and inhibiting its activity.
Biochemical and Physiological Effects:
(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide has been shown to have significant biochemical and physiological effects. Inhibition of BRD4 by (E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide leads to the downregulation of various oncogenes, which are involved in the progression of cancer. This downregulation leads to the induction of apoptosis in cancer cells. In addition, (E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in various assays. It has been shown to have high selectivity for BRD4, which reduces the likelihood of off-target effects. However, one limitation of (E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide is its relatively low potency compared to other BRD4 inhibitors. This may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of (E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide. One area of interest is the development of more potent BRD4 inhibitors. This could lead to the development of more effective treatments for cancer and other diseases. Another area of interest is the study of the off-target effects of (E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide. This could lead to the identification of new therapeutic targets and the development of new drugs. Finally, the study of the anti-inflammatory effects of (E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide could lead to the development of new treatments for inflammatory diseases.

Synthesis Methods

(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide is a small molecule inhibitor that can be synthesized using a multi-step process. The synthesis method involves the use of various reagents and catalysts to produce the final product. The first step involves the reaction of 4-bromophenylboronic acid with 3-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting product is then reacted with 3-bromoanisole in the presence of a base to produce the intermediate product. The final step involves the reaction of the intermediate product with 2-cyanoprop-2-enamide in the presence of a base to produce (E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide.

Scientific Research Applications

(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. It has been shown to inhibit the activity of a specific protein, which is overexpressed in many types of cancer. Inhibition of this protein leads to the induction of apoptosis in cancer cells, making it a potential therapeutic target for the treatment of cancer.

properties

IUPAC Name

(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-23-16-4-2-3-13(9-14(10-20)18(21)22)17(16)24-11-12-5-7-15(19)8-6-12/h2-9H,11H2,1H3,(H2,21,22)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRCRVUPGLPUKF-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.